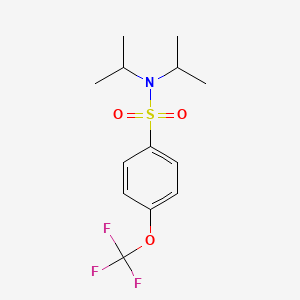

N,N-DIISOPROPYL-4-(TRIFLUOROMETHOXY)BENZENESULFONAMIDE

Description

Properties

IUPAC Name |

N,N-di(propan-2-yl)-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3NO3S/c1-9(2)17(10(3)4)21(18,19)12-7-5-11(6-8-12)20-13(14,15)16/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMRVEFMIHBGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanochemical Synthesis via Multicomponent Milling Reaction

A modern and efficient method involves mechanochemical synthesis, where the reaction is conducted in a ball mill under solvent-free or minimal solvent conditions. This method has been demonstrated for aromatic sulfonamides, including derivatives similar to this compound.

-

- Aryl bromide or iodide (e.g., 1-iodo-4-(trifluoromethoxy)benzene)

- Amine (diisopropylamine)

- Sulfur dioxide surrogate (e.g., DABSO or potassium metabisulfite)

- Copper catalyst (e.g., CuBr2)

- Milling frequency: 30 Hz

- Milling time: 60 minutes

- Atmosphere: Ambient air or inert atmosphere depending on sensitivity

-

- The aryl halide, amine, sulfur dioxide surrogate, and copper catalyst are placed in a stainless-steel milling vessel with grinding balls.

- The vessel is sealed and subjected to high-frequency milling.

- After milling, the reaction mixture is treated with distilled water, filtered, and purified by flash chromatography.

- The product is isolated as a pure sulfonamide.

-

- Solvent-minimized or solvent-free conditions reduce waste.

- Short reaction times (about 1 hour).

- Scalable to gram quantities using larger milling vessels and balls.

Copper-Catalyzed Coupling in Dimethyl Sulfoxide (DMSO)

An alternative and classical synthetic route involves copper-catalyzed coupling of 1-iodo-4-(trifluoromethoxy)benzene with diisopropylamine in the presence of a base such as cesium carbonate in DMSO solvent.

-

- 1-iodo-4-(trifluoromethoxy)benzene

- Diisopropylamine

- Copper(I) iodide (CuI) catalyst

- Cesium carbonate (Cs2CO3) base

- Anhydrous DMSO solvent

- Temperature: 100–110 °C

- Reaction time: 20–48 hours

- Inert atmosphere (nitrogen)

-

- In a dry round-bottom flask under nitrogen, CuI, Cs2CO3, and the aryl iodide are combined.

- Anhydrous DMSO is added, followed by diisopropylamine.

- The mixture is heated with stirring at 100–110 °C for 20 to 48 hours.

- After cooling, the mixture is diluted with ethyl acetate and filtered through Celite.

- The organic layer is washed with aqueous acid and brine, dried, and concentrated.

- Purification by flash chromatography yields the target sulfonamide.

-

- Reported yields are moderate to good, around 34–54% depending on scale and exact conditions.

- The product is obtained as a tan solid with characteristic NMR and mass spectral data confirming structure.

Comparative Data Table of Preparation Methods

| Parameter | Mechanochemical Milling Method | Copper-Catalyzed Coupling in DMSO |

|---|---|---|

| Starting Material | Aryl bromide/iodide, diisopropylamine, sulfur dioxide surrogate | 1-iodo-4-(trifluoromethoxy)benzene, diisopropylamine |

| Catalyst | CuBr2 | CuI |

| Base | Not typically required (depends on sulfur dioxide source) | Cesium carbonate |

| Solvent | Minimal or none (solid-state milling) | Anhydrous DMSO |

| Temperature | Ambient to mild (milling friction heat) | 100–110 °C |

| Reaction Time | 60 minutes | 20–48 hours |

| Atmosphere | Air or inert | Inert (nitrogen) |

| Purification | Filtration, flash chromatography | Filtration, acid wash, flash chromatography |

| Yield | High, scalable to gram quantities | Moderate (34–54%) |

| Environmental Impact | Low solvent use, energy efficient | Uses solvent and longer heating |

Research Findings and Notes

- Mechanochemical synthesis offers a greener alternative with reduced solvent use and shorter reaction times while maintaining good yields and scalability.

- Copper-catalyzed coupling in DMSO remains a reliable and well-documented method, especially for complex aryl halides bearing electron-withdrawing groups such as trifluoromethoxy.

- The choice of base and catalyst loading can significantly influence the yield and purity of the final sulfonamide.

- Purification typically involves silica gel chromatography, and the product is characterized by NMR (1H, 13C, 19F), IR, and high-resolution mass spectrometry to confirm the presence of the trifluoromethoxy group and sulfonamide moiety.

Chemical Reactions Analysis

Types of Reactions

N,N-DIISOPROPYL-4-(TRIFLUOROMETHOXY)BENZENESULFONAMIDE undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving organic solvents and bases.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of this compound yields 4-(trifluoromethoxy)benzenesulfonic acid and N,N-diisopropylamine .

Scientific Research Applications

Organic Synthesis

N,N-Diisopropyl-4-(trifluoromethoxy)benzenesulfonamide serves as a valuable reagent in organic synthesis. Its sulfonamide group can participate in nucleophilic substitution reactions, facilitating the formation of various sulfonamide derivatives. This property is particularly useful in creating compounds with enhanced biological activities.

Biological Studies

Research indicates potential biological activities associated with this compound, including:

- Antimicrobial Properties: Studies have shown that sulfonamides can exhibit antimicrobial effects, making this compound a candidate for further exploration in antibiotic development.

- Anti-inflammatory Effects: The compound's mechanism of action may involve modulation of inflammatory pathways, suggesting its potential use in treating inflammatory diseases .

Pharmaceutical Development

This compound is investigated as an intermediate in the synthesis of pharmaceutical compounds. Its structural features enhance lipophilicity and stability, which are desirable traits for drug candidates targeting specific biological pathways .

Case Study: OXPHOS Inhibitors

A study focused on benzene-1,4-disulfonamides highlighted their role as inhibitors of oxidative phosphorylation (OXPHOS), which is crucial for cancer cell metabolism. The structure-activity relationship (SAR) analysis indicated that modifications to the sulfonamide group could significantly impact potency against cancer cells. While this study did not directly investigate this compound, it underscores the relevance of sulfonamide compounds in cancer therapeutics .

Mechanism of Action

The mechanism of action of N,N-DIISOPROPYL-4-(TRIFLUOROMETHOXY)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural features and properties of N,N-diisopropyl-4-(trifluoromethoxy)benzenesulfonamide and structurally related sulfonamide derivatives from the evidence:

*Calculated based on substituents.

Substituent Effects on Physicochemical Properties

- Trifluoromethoxy (-OCF₃) vs.

- Diisopropyl vs. Diethyl Groups: The diisopropyl substituents introduce greater steric bulk than diethyl (as in ), likely reducing solubility in aqueous media but enhancing binding selectivity to hydrophobic pockets in target proteins.

- Heterocyclic vs. Aromatic Substituents: Compounds with fused heterocycles (e.g., pyrazolo-pyrimidinyl in ) exhibit distinct electronic profiles and higher molecular weights, which may limit bioavailability compared to the target compound’s simpler aromatic structure.

Biological Activity

N,N-Diisopropyl-4-(trifluoromethoxy)benzenesulfonamide (commonly referred to as DITFBS) is a sulfonamide compound characterized by its trifluoromethoxy group, which significantly influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

DITFBS has the molecular formula and features a sulfonamide group that is known for its diverse biological activities. The structural characteristics of DITFBS contribute to its unique properties:

- Trifluoromethoxy Group : Enhances lipophilicity and stability.

- Sulfonamide Group : Engages in hydrogen bonding with biological molecules, affecting their functionality.

The biological activity of DITFBS can be attributed to its interaction with various molecular targets. The sulfonamide moiety is known to inhibit specific enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This inhibition can lead to antimicrobial effects, while the trifluoromethoxy group may enhance the compound's affinity for lipid membranes, facilitating cellular uptake.

Biological Activities

DITFBS has been investigated for several biological activities, including:

- Antimicrobial Activity : Studies suggest that DITFBS exhibits significant antibacterial properties against various strains of bacteria by inhibiting folate synthesis.

- Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes, similar to other sulfonamide derivatives.

- Anticancer Potential : Some studies have explored the cytotoxicity of DITFBS against cancer cell lines, revealing moderate activity that warrants further investigation.

Antimicrobial Studies

In a study assessing the antimicrobial efficacy of sulfonamides, DITFBS demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the low micromolar range, indicating strong antibacterial potential.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| DITFBS | 8 | Staphylococcus aureus |

| DITFBS | 16 | Escherichia coli |

Anti-inflammatory Activity

Research conducted on the anti-inflammatory properties of DITFBS showed that it inhibited COX-2 activity in vitro. The compound was found to reduce prostaglandin E2 production in lipopolysaccharide-stimulated macrophages.

| Treatment | Prostaglandin E2 Production (pg/mL) |

|---|---|

| Control | 500 |

| DITFBS (10 µM) | 250 |

| DITFBS (50 µM) | 100 |

Anticancer Activity

In vitro studies on human cancer cell lines revealed that DITFBS exhibited cytotoxic effects against breast cancer cells (MCF-7). The IC50 value was determined to be around 20 µM, suggesting moderate anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| Hek293 | >50 |

Q & A

Q. What are the established synthetic routes for N,N-diisopropyl-4-(trifluoromethoxy)benzenesulfonamide?

Methodological Answer: The synthesis typically starts with 4-(trifluoromethoxy)benzenesulfonyl chloride (CAS not explicitly listed but structurally inferred from ). This intermediate reacts with diisopropylamine under Schotten-Baumann conditions, where the sulfonyl chloride undergoes nucleophilic substitution with the amine in a biphasic solvent system (e.g., THF/water). Key steps include:

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

- Yield Optimization: Reaction temperatures maintained at 0–5°C to minimize side reactions.

Refer to sulfonamide synthesis protocols in (e.g., "4-(TRIFLUOROMETHOXY)BENZENESULFONYL CHLORIDE" as a precursor) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: , , and NMR to confirm substitution patterns (e.g., trifluoromethoxy group at C4, diisopropylamine protons).

- Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H] or [M+Na]).

- HPLC-PDA: Purity assessment (>95%) using a C18 column (acetonitrile/water mobile phase).

highlights similar sulfonamides characterized via these techniques .

Q. What are the key physicochemical properties relevant to its handling in lab settings?

Methodological Answer:

Q. What safety protocols are critical during experimental handling?

Methodological Answer:

Q. How can researchers purify this compound to >95% purity?

Methodological Answer:

- Recrystallization: Use ethanol or ethyl acetate/hexane mixtures.

- Flash Chromatography: Silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane).

emphasizes similar purification workflows for sulfonamides .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like N-alkylated derivatives?

Methodological Answer:

- Temperature Control: Maintain sub-ambient temperatures (0–5°C) during sulfonamide formation.

- Stoichiometry: Use a 1.2:1 molar ratio of diisopropylamine to sulfonyl chloride to prevent over-alkylation.

- Additive Screening: Include DMAP (4-dimethylaminopyridine) to accelerate coupling ( discusses analogous optimization for sulfonamide derivatives) .

Q. How does the trifluoromethoxy group influence stability under oxidative or photolytic conditions?

Methodological Answer:

- Oxidative Stability: Perform accelerated stability studies using HO or tert-butyl hydroperoxide; monitor via HPLC.

- Photodegradation: Expose to UV light (254 nm) and analyze degradation products via LC-MS.

notes that perfluorinated groups (e.g., trifluoromethoxy) enhance resistance to metabolic degradation .

Q. What strategies are effective in studying its potential as a kinase inhibitor in medicinal chemistry?

Methodological Answer:

- Molecular Docking: Use crystal structures of target kinases (e.g., PDB entries) to model binding interactions.

- SAR Studies: Synthesize analogs with varied substituents (e.g., replacing diisopropyl with cyclopropyl) and assay against kinase panels.

highlights similar workflows for sulfonamide-based pharmacophores .

Q. How can structural modifications enhance its bioavailability while retaining activity?

Methodological Answer:

- LogP Optimization: Introduce polar groups (e.g., hydroxyl, amine) to reduce lipophilicity.

- Prodrug Design: Mask sulfonamide as a tert-butyl carbamate for improved membrane permeability.

and discuss metabolic stability trends in fluorinated sulfonamides .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Assay Validation: Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays).

- Meta-Analysis: Cross-reference datasets from public repositories (e.g., ChEMBL, PubChem) to identify outliers.

emphasizes statistical rigor (e.g., Mann-Whitney test for non-normal distributions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.